molecular formula C17H20ClN5O3 B295438 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Número de catálogo: B295438
Peso molecular: 377.8 g/mol
Clave InChI: RCOGJMMOSDHCRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-024322, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a vital role in regulating the cell cycle, making them an attractive target for cancer therapy. AG-024322 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting CDKs, which are enzymes that regulate the cell cycle. By inhibiting CDKs, this compound prevents cancer cells from dividing and growing, leading to cell death. This compound has been shown to specifically target CDK2 and CDK9, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its ability to selectively target CDKs, making it a potentially safer and more effective cancer therapy than traditional chemotherapy. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may be resistant to CDK inhibition.

Direcciones Futuras

There are several potential future directions for research on 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies, where this compound is used in combination with other anticancer agents to enhance its effectiveness. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical settings.

Métodos De Síntesis

The synthesis of 1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the purine ring system, followed by the introduction of the 4-chlorobenzyl and 2-hydroxyethyl(methyl)amino groups. The final product is obtained by purification using column chromatography.

Aplicaciones Científicas De Investigación

1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the effectiveness of other anticancer agents when used in combination.

Propiedades

Fórmula molecular

C17H20ClN5O3

Peso molecular

377.8 g/mol

Nombre IUPAC

1-[(4-chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20ClN5O3/c1-20(8-9-24)16-19-14-13(21(16)2)15(25)23(17(26)22(14)3)10-11-4-6-12(18)7-5-11/h4-7,24H,8-10H2,1-3H3

Clave InChI

RCOGJMMOSDHCRR-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C

SMILES canónico

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.